Carbanide;chloropalladium(1+);triphenylphosphane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

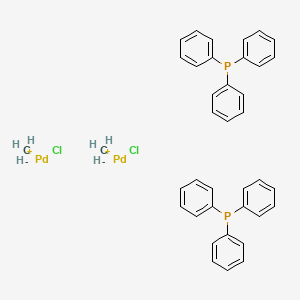

"Carbanide;chloropalladium(1+);triphenylphosphane" refers to a class of palladium complexes involving carbanions and triphenylphosphine ligands. These compounds are significant in organometallic chemistry for their roles in catalytic processes, including coupling reactions and the synthesis of complex organic structures.

Synthesis Analysis

The synthesis of related palladium complexes often involves the reaction of palladium sources with carbanions and phosphine ligands under controlled conditions. For instance, chlorocarbonylbis(triphenylphosphine)rhodium, a compound with similarities in ligand structure, is prepared from tris(triphenylphosphine)chlororhodium with carbon dioxide and hydrogen, showcasing the methodology for synthesizing metal complexes with triphenylphosphine ligands (Koinuma, Yoshida, & Hirai, 1975).

Molecular Structure Analysis

The molecular structure of complexes involving carbanions, palladium, and triphenylphosphine ligands is characterized by X-ray crystallography. For example, the structure of carboxymethylpalladium(triphenylphosphine)pyridine reveals a square-planar geometry around the palladium atom, a common feature in palladium complexes (Kai, Yasuoka, & Kasai, 1979).

Aplicaciones Científicas De Investigación

Palladium Catalysts in Organic Synthesis

Palladium catalysts, often used in combination with ligands such as triphenylphosphane, play a crucial role in facilitating various organic transformations. These include cross-coupling reactions, which are pivotal in constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules. The literature emphasizes the versatility and efficiency of palladium-catalyzed reactions in organic synthesis, contributing significantly to pharmaceuticals, agrochemicals, and material sciences (Khidre & Abdou, 2016).

Environmental Applications

Palladium-catalyzed processes are also explored for environmental applications, particularly in the degradation of toxic substances and pollutants. The high catalytic activity and selectivity of palladium-based catalysts make them suitable for treating various environmental contaminants, offering pathways to more sustainable and eco-friendly chemical processes. For instance, the degradation and loss of certain carbamates and chlorinated solvents have been studied, highlighting the potential of palladium catalysts in environmental remediation efforts (Smith & Bucher, 2012); (Ruder, 2006).

Mecanismo De Acción

Target of Action

The primary target of the compound Carbanide;chloropalladium(1+);triphenylphosphane is the carbon-carbon double bond in aldehydes or ketones . This compound is used in the Wittig reaction , a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to give an alkene and triphenylphosphine oxide .

Mode of Action

The mode of action involves the formation of a phosphorus ylide , also known as a phosphorane , which then reacts with an aldehyde or ketone . The reaction between the ylide and the aldehyde or ketone results in the formation of an alkene . This reaction is highly selective, and the location of the double bond in the resulting alkene is absolutely fixed .

Biochemical Pathways

The Wittig reaction, in which Carbanide;chloropalladium(1+);triphenylphosphane plays a crucial role, affects the carbon-carbon bond formation pathway . This pathway is fundamental to organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .

Pharmacokinetics

The efficiency of the wittig reaction and the stability of the resulting alkene product can be influenced by factors such as temperature, solvent, and the presence of other functional groups .

Result of Action

The result of the action of Carbanide;chloropalladium(1+);triphenylphosphane is the formation of a new alkene from an aldehyde or ketone . This transformation is highly valuable in organic synthesis, as it allows for the construction of complex molecules with precise control over the location of the double bond .

Action Environment

The action of Carbanide;chloropalladium(1+);triphenylphosphane is influenced by several environmental factors. The choice of solvent can impact the efficiency of the Wittig reaction . Additionally, the reaction is typically performed under an inert atmosphere to prevent oxidation of the phosphorus ylide . Temperature can also play a role, with higher temperatures often leading to higher reaction rates .

Propiedades

IUPAC Name |

carbanide;chloropalladium(1+);triphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2CH3.2ClH.2Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;/h2*1-15H;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSRKBHBQAZAOO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd+].Cl[Pd+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H36Cl2P2Pd2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578424 |

Source

|

| Record name | Chloropalladium(1+) methanide--triphenylphosphane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbanide;chloropalladium(1+);triphenylphosphane | |

CAS RN |

149869-56-7 |

Source

|

| Record name | Chloropalladium(1+) methanide--triphenylphosphane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-butyl-4,5-dihydroxy-5H-pyrano[3,2-c]quinolin-2-one](/img/no-structure.png)